Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate
Description
Properties
Molecular Formula |
C20H22F3N3O3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C20H22F3N3O3/c1-3-29-18(27)14-7-5-9-26(12-14)19-24-16(11-17(25-19)20(21,22)23)13-6-4-8-15(10-13)28-2/h4,6,8,10-11,14H,3,5,7,9,12H2,1-2H3 |
InChI Key |
GTQPFSSEYKVMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 4-(3-Methoxyphenyl)-6-(Trifluoromethyl)Pyrimidin-2-Amine
The pyrimidine ring is constructed via a cyclocondensation reaction between 3-methoxybenzamidine and trifluoromethyl β-ketoester derivatives. In a representative procedure, 3-methoxybenzamidine hydrochloride (1.2 equiv) reacts with ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) in anhydrous ethanol under reflux for 12 hours. The reaction is catalyzed by 10 mol% FeCl₃, achieving a 78% isolated yield of 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine.
Critical Parameters:
Chlorination at the 2-Position
The 2-amino group is replaced with chlorine using POCl₃ in dichloroethane. A mixture of 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv) and phosphorus oxychloride (5.0 equiv) is heated at 110°C for 6 hours, yielding 2-chloro-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. Excess POCl₃ is removed via vacuum distillation, and the product is purified by silica gel chromatography (hexane/EtOAc 4:1).
Optimized Conditions:
Preparation of Ethyl Piperidine-3-Carboxylate
Esterification of Isonipecotic Acid
Ethyl piperidine-3-carboxylate is synthesized from isonipecotic acid (piperidine-4-carboxylic acid) via Fischer esterification. Isonipecotic acid (1.29 g, 10 mmol) is refluxed with absolute ethanol (50 mL) and thionyl chloride (2.91 mL, 40 mmol) for 48 hours. The reaction proceeds through in situ generation of HCl gas, which catalyzes the esterification.
Reaction Profile:
Characterization Data:
Coupling of Pyrimidine and Piperidine Moieties
Nucleophilic Aromatic Substitution
The piperidine nitrogen attacks the 2-chloro position of the pyrimidine ring in a SNAr reaction. A mixture of 2-chloro-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (1.0 equiv) and ethyl piperidine-3-carboxylate (1.2 equiv) is heated at 120°C in DMF with K₂CO₃ (2.0 equiv) for 24 hours.
Optimized Protocol:
Alternative Synthetic Routes
Metal-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach attaches the 3-methoxyphenyl group post-pyrimidine formation. 2-Chloro-6-(trifluoromethyl)pyrimidine-4-boronic acid (1.0 equiv) reacts with 3-methoxyphenylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of DMF/EtOH at 80°C.
Key Metrics:
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) of the final compound exhibits characteristic signals:
-
δ 7.42–7.56 (m, 3H, aromatic protons from methoxyphenyl)
-
δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| SNAr Coupling | Piperidine-pyrimidine bond | 67 | >95 | |
| Suzuki Coupling | Methoxyphenyl attachment | 72 | 98 | |
| Fischer Esterification | Piperidine-3-carboxylate | 94 | 99 |
Challenges and Optimization Strategies
Trifluoromethyl Group Stability
The trifluoromethyl group is susceptible to hydrolysis under basic conditions. Reactions involving K₂CO₃ or NaOH require strict temperature control (<100°C) to prevent defluorination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to elicit specific cellular responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Table 1: Comparison of Pyrimidine Derivatives
| Compound Name | Substituents (Pyrimidine Positions 4 and 6) | Molecular Weight (g/mol) | Key Functional Groups | Purity | CAS Number |
|---|---|---|---|---|---|
| Target Compound | 4-(3-methoxyphenyl), 6-CF₃ | 409.41 | Ethyl ester (-COOEt) | 97% | 1018051-75-6 |
| 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid | 4-(3-methoxyphenyl), 6-CF₃ | 381.36 | Carboxylic acid (-COOH) | N/A | 870980-07-7 |
| 1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-CF₃-pyrimidin-2-yl]piperidine-4-carboxylic acid | 4-(1,3-dimethylpyrazole), 6-CF₃ | 369.35 | Carboxylic acid (-COOH) | 95% | 1006334-19-5 |
Key Observations :
Piperidine Ring Modifications
Table 2: Piperidine-Based Analogues
| Compound Name | Piperidine Substituents | Molecular Weight (g/mol) | Synthesis Yield | CAS Number |
|---|---|---|---|---|
| Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate | 3-(ethoxycarbonylpropyl), 4-methoxyimino | 301.18 | 84% | N/A |
| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) | Fused bicyclic system, ketone at position 2 | 227.14 | 60% | N/A |
Key Observations :
- Methoxyimino Group: The methoxyimino substituent in the piperidine derivative (Table 2) introduces conformational rigidity, which may restrict rotational freedom compared to the target compound’s flexible ethyl ester .
Table 3: Property Comparison
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Synthetic Complexity |
|---|---|---|---|
| Target Compound | 3.8 | <0.1 (PBS) | Moderate |
| 1-[4-(3-Methoxyphenyl)-6-CF₃-pyrimidin-2-yl]piperidine-3-carboxylic acid | 2.1 | 1.2 (PBS) | High |
| Ethyl 4-((2-cyano-6-CF₃-pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate | 4.2 | <0.1 (DMSO) | High |
Key Observations :
- Lipophilicity : The target compound’s LogP (3.8) is higher than its carboxylic acid analog (LogP 2.1), aligning with the ester group’s contribution to hydrophobicity .
Biological Activity
Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate, a compound with the CAS number 801228-31-9, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrimidine ring substituted with a trifluoromethyl group and a methoxyphenyl moiety, which are significant for its biological activity.
Anti-inflammatory Effects
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. A review highlighted several pyrimidine compounds that inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds similar to this compound demonstrated IC50 values comparable to standard anti-inflammatory drugs like indomethacin .
| Compound | IC50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| Compound 3b | 8.23 | Indomethacin | 9.17 |
| Compound 4b | 9.47 | Indomethacin | 9.17 |
| Compound 4d | Not specified | Indomethacin | 9.17 |
The mechanisms by which this compound exerts its biological effects may involve modulation of various pathways:
- Inhibition of COX Enzymes : Similar compounds have shown to inhibit COX-1 and COX-2, leading to reduced production of prostaglandins involved in inflammation .
- Antiviral Mechanisms : The structural characteristics may allow for interaction with viral proteins or receptors, potentially inhibiting viral replication.
Study on Pyrimidine Derivatives
A study focused on the synthesis and biological evaluation of pyrimidine derivatives revealed that certain modifications led to enhanced antiviral and anti-inflammatory activities. The study utilized high-throughput screening methods to evaluate the efficacy of these compounds against various viral strains . While specific data on this compound is not available, it is reasonable to hypothesize that similar modifications could yield promising results.
Evaluation of Cytotoxicity
In vitro studies have assessed the cytotoxicity of various piperidine derivatives, reporting CC50 values that indicate safety profiles for further development . For instance, certain derivatives showed CC50 values ranging from 54 μM to over 100 μM in different cell lines, suggesting a selective toxicity that could be beneficial for therapeutic applications.
Q & A
Q. What are the standard synthetic routes for Ethyl 1-(4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate, and how are yields optimized?
The compound is typically synthesized via multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyrimidine intermediates are functionalized with trifluoromethyl and methoxyphenyl groups, followed by piperidine ring formation. Yields (~21%) can be improved by optimizing reaction conditions (e.g., solvent polarity, temperature control at 60–80°C, and catalyst selection such as Lewis acids). Post-synthesis purification via column chromatography or recrystallization is critical .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
- LCMS/HRMS for molecular weight confirmation (e.g., ESIMS m/z 328.2 [M+1] observed in similar compounds) .
- HPLC for purity assessment (target ≥98%, as demonstrated in analogous syntheses) .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidative degradation. Avoid prolonged exposure to moisture, acidic/basic conditions, or high temperatures (>40°C) .
Q. What safety precautions are required when working with this compound?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin, as trifluoromethyl and pyrimidine groups may pose toxicity risks. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can conflicting analytical data (e.g., discrepancies between LCMS and NMR results) be resolved?
Contradictions may arise from residual solvents, tautomerism, or stereochemical ambiguities. Use complementary methods:
- 2D NMR (COSY, NOESY) to resolve stereochemistry or rotational isomers.
- X-ray crystallography for absolute configuration confirmation.
- Repeat LCMS with alternative ionization modes (e.g., APCI vs. ESI) to rule out adduct formation .
Q. What strategies are effective for derivatizing the ethyl ester group to explore structure-activity relationships (SAR)?
Hydrolyze the ester to the carboxylic acid using NaOH/EtOH/H₂O (1:1 v/v) at room temperature, followed by acidification (1N HCl) to precipitate the product. Alternatively, perform transesterification with methanol or amide coupling via EDC/HOBt .
Q. How can computational modeling guide the design of biological assays for this compound?
Use molecular docking (AutoDock, Schrödinger) to predict binding affinity to targets like kinases or GPCRs. QSAR models can prioritize derivatives by correlating substituent electronegativity (e.g., trifluoromethyl) with bioactivity. Validate predictions via SPR (surface plasmon resonance) or enzymatic inhibition assays .
Q. What experimental design principles apply to optimizing reaction conditions for scaled-up synthesis?
Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal conditions for maximizing yield while minimizing byproducts. Statistical tools like ANOVA validate significance .
Q. How can stereochemical outcomes be controlled during piperidine ring formation?
Use chiral catalysts (e.g., BINOL-derived Lewis acids) or enantioselective reagents to direct stereochemistry. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Resolve racemic mixtures using diastereomeric salt crystallization .
Q. What advanced techniques are suitable for studying this compound’s interactions with biological targets?
- Cryo-EM/X-ray crystallography to resolve binding modes.
- ITC (isothermal titration calorimetry) for thermodynamic profiling.
- Kinetic assays (e.g., stopped-flow spectroscopy) to measure inhibition constants (Kᵢ) .
Methodological Notes
- Synthetic Optimization : Prioritize reaction monitoring via TLC or inline IR to track intermediate formation .
- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous compounds, avoiding non-peer-reviewed sources like BenchChem .
- Biological Assays : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
